molecular formula C12H8N6 B8574420 1,1'-Biphenyl, 2,2'-diazido- CAS No. 23825-72-1

1,1'-Biphenyl, 2,2'-diazido-

Cat. No. B8574420
M. Wt: 236.23 g/mol
InChI Key: JLAAZOCEPXLWOL-UHFFFAOYSA-N
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Patent
US04075074

Procedure details

160 mg of 2,2'-diazidobiphenyl was dissolved in a small amount of diethyl ehter and then the solution thus obtained was dissolved in 500 ml of glycerol and the resultant solution was poured into a quarty cylindrical cell. The cell was dipped into a mixed coolant of ethyl alcohol and solid carbon dioxide to convert the solution to low-temperature rigid solution. The cell was irradiated with light in the same manner set forth in Example 1. After the irradiation, the cell was taken out of the coolant. After fluidized, the reaction product was extracted with 2l of diethyl ether. Diethyl ether was removed off by distillation. 62 mg of pure benzo[C]cinnoline was obtained by recrystallization of the residue using a mixed solvent of hexane and diethyl ether. Yield was about 52%.
Quantity
160 mg
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
52%

Identifiers

REACTION_CXSMILES
N([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[N:16]=[N+:17]=[N-])=[N+]=[N-].C(O)C.C(=O)=O>OCC(CO)O>[CH:15]1[C:10]2[C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=3[N:17]=[N:16][C:11]=2[CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
160 mg
Type
reactant
Smiles
N(=[N+]=[N-])C1=C(C=CC=C1)C1=C(C=CC=C1)N=[N+]=[N-]
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
OCC(O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution thus obtained
CUSTOM
Type
CUSTOM
Details
The cell was irradiated with light in the same manner
CUSTOM
Type
CUSTOM
Details
After the irradiation
EXTRACTION
Type
EXTRACTION
Details
the reaction product was extracted with 2l of diethyl ether
CUSTOM
Type
CUSTOM
Details
Diethyl ether was removed off by distillation

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2N=NC=3C=CC=CC3C21
Measurements
Type Value Analysis
AMOUNT: MASS 62 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 50.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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